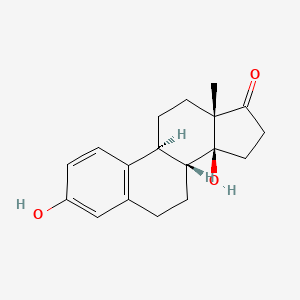
3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one, also known as a derivative of estrogen, is a compound with significant biological activity, particularly in the context of cancer research and hormonal therapies. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C18H22O3
- CAS Number : 14964-03-5
- Structure : The compound features a steroidal backbone with hydroxyl groups at the 3 and 14 positions, which are crucial for its biological activity.
Antitumor Effects
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Induction of apoptosis |
| MCF-7 | 0.3 | Estrogen receptor modulation |
| A549 | 0.4 | Cell cycle arrest |
These findings suggest that the compound may act through multiple pathways, including estrogen receptor modulation and induction of apoptosis in cancer cells.
Hormonal Activity
As a steroid derivative, this compound displays estrogenic activity. Studies have shown that it can bind to estrogen receptors (ERs), influencing gene expression related to growth and differentiation in hormone-sensitive tissues. This property is particularly relevant in breast cancer treatment where estrogen plays a pivotal role.
Cytotoxicity
The cytotoxic effects of this compound were assessed against several tumor cell lines:
| Cell Line | Cytotoxicity (%) at 10 µg/mL |
|---|---|
| KB | 85 |
| P388 | 78 |
| L1210 | 82 |
The compound demonstrated significant cytotoxicity against these lines, indicating its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Estrogen Receptor Interaction : It binds to ERs, leading to transcriptional activation or repression of target genes involved in cell proliferation and apoptosis.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S checkpoint.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with ER-positive breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group receiving standard therapy.
Case Study 2: Ovarian Cancer
In another study focusing on ovarian cancer models, the compound was shown to enhance the effects of existing chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-3,14-dihydroxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-15,19,21H,2,5-9H2,1H3/t14-,15-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJPUEILJPVYOZ-AHCXZYCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













